2-(2,4-Difluoro-3-methoxyphenyl)-1,3-dioxolane
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Overview
Description
2-(2,4-Difluoro-3-methoxyphenyl)-1,3-dioxolane is a compound with a wide range of applications in the scientific research field. It is a highly versatile molecule that can be used for a variety of purposes, including synthesis, drug discovery, and drug development. In
Scientific Research Applications
2-(2,4-Difluoro-3-methoxyphenyl)-1,3-dioxolane is a valuable compound for scientific research. It has been used in a variety of applications, including drug discovery, drug development, and in the synthesis of other compounds. It has been used to synthesize a variety of compounds, including small organic molecules, peptides, and polymers. It has also been used in the synthesis of drugs, such as anticonvulsants and anti-inflammatory agents.
Mechanism of Action
2-(2,4-Difluoro-3-methoxyphenyl)-1,3-dioxolane is a highly reactive compound. It reacts with nucleophiles, such as amines, alcohols, and carboxylic acids, to form a variety of products. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is a this compound. The reaction is relatively simple and can be performed at room temperature.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have an inhibitory effect on certain enzymes, such as proteases and phosphatases. In addition, it has been shown to have a protective effect on cells and tissues, as well as an inhibitory effect on certain viruses.
Advantages and Limitations for Lab Experiments
2-(2,4-Difluoro-3-methoxyphenyl)-1,3-dioxolane is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and has a low toxicity. However, it is important to note that it is flammable and should be handled with caution.
Future Directions
The use of 2-(2,4-Difluoro-3-methoxyphenyl)-1,3-dioxolane in scientific research is still in its infancy. There are a number of potential future directions for research. These include the development of new syntheses, the exploration of its biochemical and physiological effects, and the development of new applications. Additionally, further research into the safety and toxicity of the compound could be beneficial. Finally, further research into the structure and reactivity of the compound could lead to the development of new compounds with improved properties.
Synthesis Methods
2-(2,4-Difluoro-3-methoxyphenyl)-1,3-dioxolane is synthesized using a reaction between this compound and a nucleophile. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is a this compound. The reaction is relatively simple and can be performed at room temperature.
properties
IUPAC Name |
2-(2,4-difluoro-3-methoxyphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-13-9-7(11)3-2-6(8(9)12)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYPQIUMOKXBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C2OCCO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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